2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound that features a unique combination of furan, oxadiazole, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with Thiophene Derivative: The oxadiazole intermediate is then coupled with a thiophene derivative, such as 2,5-dichlorothiophene-3-carboxylic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as kinases and proteases.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene-3-carboxamide: Lacks the furan and oxadiazole rings, making it less versatile in terms of biological activity.
5-(furan-2-yl)-1,3,4-oxadiazole: Lacks the thiophene ring, which may reduce its potential as an antimicrobial agent.
Thiophene-3-carboxamide: Lacks both the furan and oxadiazole rings, limiting its applications in medicinal chemistry.
Uniqueness
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is unique due to its combination of three different heterocyclic rings, which confer a wide range of biological activities and applications. This structural complexity allows it to interact with multiple molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O3S/c12-7-4-5(8(13)20-7)9(17)14-11-16-15-10(19-11)6-2-1-3-18-6/h1-4H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCCCQHQSVZRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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